molecular formula C10H7NO3S2 B2926294 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 259812-55-0

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No. B2926294
M. Wt: 253.29
InChI Key: QBQQLAKCTHTRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 259812-55-0 . It has a molecular weight of 253.3 and its IUPAC name is 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 253.3 . The InChI code provides a unique representation of the molecule’s structure .

Scientific Research Applications

Synthesis and Antibacterial Activity

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid and its derivatives have been synthesized and evaluated for their antibacterial activity. For instance, Dabholkar and Tripathi (2011) synthesized 4-thioureidobenzoic acid, which led to the development of compounds exhibiting antimicrobial activity against various gram-negative and gram-positive bacteria, such as E. coli and S. aureus (Dabholkar & Tripathi, 2011).

Anticancer Properties

The compound and its derivatives have been studied for potential anticancer properties. Horishny, Chaban, and Matiychuk (2021) synthesized a combinatorial library of these compounds and investigated their in vitro anticancer activity. They found that these compounds displayed weak to medium anticancer activity against various cancer cell lines, including leukemia and renal cancer (Horishny, Chaban, & Matiychuk, 2021).

Synthesis and Biological Activity for Other Diseases

Further research has been conducted on the synthesis of these compounds for other biological activities. Patel and Patel (2010) studied the antibacterial and antifungal activities of these compounds. They found significant activity against a range of bacterial and fungal pathogens (Patel & Patel, 2010).

Fluorescence Properties for Chemical Sensing

Li Rui-j (2013) explored the fluorescence properties of these compounds, specifically for the selective determination of Co2+ ions, suggesting their potential use in chemical sensing applications (Li Rui-j, 2013).

properties

IUPAC Name

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQQLAKCTHTRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid

Synthesis routes and methods

Procedure details

3-amino-benzoic acid (6.00 g, 43.77 mmol), bis(carboxymethyl)trithiocarbonate (10.2 g, 45.09 mmol) in 1.029 N aqueous sodium hydroxide (44.5 g, 44.06 mmol) was heated at 100° C. for 16 h. The reaction mixture was cooled to room temperature. The precipitated solid was filtered, washed successively with 3N aqueous HCl (3×20 mL), water (3×20 mL), ethanol (2×20 mL) and dried in vacuum oven at 60° C. for 2 h to obtain 3-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (9.10 g, 82%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 4.34 (2H, s), 7.52-7.55 (1H, m), 7.67 (1H, t, J=8 Hz), 7.87 (1H, t, J=2 Hz), 8.02-8.05 (1H, dt, J=1.2 & 2.8 Hz); ESI-MS: 253.30.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
44.5 g
Type
reactant
Reaction Step One

Citations

For This Compound
1
Citations
V Horishny, A Geronikaki, V Kartsev, V Matiychuk… - Molecules, 2022 - mdpi.com
Background: Infectious diseases represent a significant global strain on public health security and impact on socio-economic stability all over the world. The increasing resistance to the …
Number of citations: 8 www.mdpi.com

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